2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE

Description

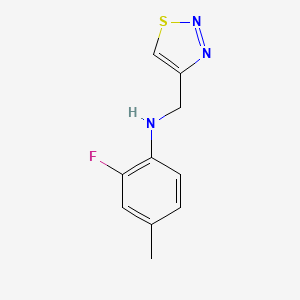

2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a substituted aniline derivative featuring a fluorine atom at the ortho position (C2) and a methyl group at the para position (C4) on the aromatic ring. The aniline nitrogen is further functionalized with a 1,2,3-thiadiazol-4-ylmethyl group, introducing a sulfur-containing heterocycle.

Properties

IUPAC Name |

2-fluoro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3S/c1-7-2-3-10(9(11)4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWCWTQPCUZDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CSN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE typically involves multiple steps. One common approach starts with the preparation of 2-fluoro-4-methylaniline, which can be synthesized via the Leimgruber-Batcho reaction . The next step involves the formation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The final step is the coupling of the thiadiazole ring with the aniline derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Reduction: Reduction reactions can convert nitroso derivatives back to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and hydroxylamines .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has been investigated for its potential as a pharmaceutical agent. The thiadiazole moiety is known for its biological activity, and compounds containing this structure have been studied for:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The fluorine substitution may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in antimicrobial therapies .

- Anticancer Properties : Some studies have suggested that derivatives of thiadiazole can inhibit tumor growth. The presence of the fluorine atom may contribute to the compound's ability to interact with biological targets involved in cancer progression .

Agricultural Science

The compound has also shown promise in agricultural applications:

- Pesticide Development : Thiadiazole derivatives are often explored for their potential as pesticides due to their ability to disrupt biological processes in pests. The unique structure of this compound could lead to the development of novel agrochemicals that are effective against a range of agricultural pests while being environmentally friendly .

Material Science

In material science, the compound's properties can be exploited for:

- Polymer Synthesis : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research into the polymerization processes involving this compound could lead to the development of advanced materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another research effort focused on anticancer properties, scientists synthesized several thiadiazole derivatives and tested their efficacy against human cancer cell lines. The findings revealed that compounds similar to this compound showed promising cytotoxic effects, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-FLUORO-4-METHYL-N-(1,2,3-THIADIAZOL-4-YLMETHYL)ANILINE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition . The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its substitution pattern and heterocyclic appendage. Below is a comparative analysis with structurally related analogs:

Table 1: Comparison of Key Structural Features and Properties

Key Comparisons:

Heterocycle Influence: The 1,2,3-thiadiazole group in the target compound contrasts with 1,3,4-oxadiazole derivatives (). Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may enhance lipophilicity and alter π-stacking or hydrogen-bonding interactions .

Substituent Effects :

- The 2-fluoro substituent provides strong electron-withdrawing effects, which can stabilize the aniline ring against oxidative metabolism compared to nitro or chloro groups (e.g., 3-chloroaniline in ) .

- The 4-methyl group (electron-donating) may counterbalance fluorine’s electronic effects, creating a dipole moment that influences binding to biological targets .

Biological Implications: Substituent position critically affects activity. For example, in azo dyes (), 3′-methyl substitution correlated with high carcinogenicity and rapid protein binding, whereas 4′-methyl analogs showed low activity . This suggests that the 2-fluoro-4-methyl pattern in the target compound may optimize steric and electronic interactions for specific applications.

Research Findings and Mechanistic Insights

Protein Binding and Metabolism :

Studies on methyl-substituted azo dyes () revealed that substituents on the aniline ring influence protein-binding kinetics and metabolic pathways. The target compound’s fluorine atom may reduce metabolic degradation (via cytochrome P450 inhibition), while the thiadiazole group could facilitate interactions with sulfur-binding enzymes or receptors .- Synthetic Considerations: While details aniline benzoate synthesis via oxidation, the target compound likely requires regioselective fluorination and thiadiazole coupling.

Electrophilic Reactivity : The fluorine atom’s ortho position may direct electrophilic substitution to the para-methyl group, offering a route for further functionalization. This contrasts with nitroaniline derivatives (), where nitro groups dominate reactivity .

Biological Activity

2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS No. 1157062-68-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₀H₁₀FN₃S

- Molecular Weight : 223.27 g/mol

- CAS Number : 1157062-68-4

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various thiadiazole derivatives, including this compound. The compound has been evaluated against a range of bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown promising antifungal activity.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal activity suggests that this compound could be useful in treating fungal infections, particularly those resistant to conventional therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

- Fluorine Substitution : The presence of a fluorine atom enhances the lipophilicity and bioavailability of the compound.

- Thiadiazole Ring : The thiadiazole moiety contributes to the overall antimicrobial activity by interacting with bacterial enzymes.

- Aniline Core : The aniline structure is known for its ability to form hydrogen bonds with biological targets, increasing the compound's efficacy.

Study on Antimicrobial Efficacy

In a comparative study published in a peer-reviewed journal, various thiadiazole derivatives were synthesized and tested for their antimicrobial properties. Among these derivatives, this compound exhibited one of the lowest MIC values against Staphylococcus aureus and Escherichia coli, indicating superior antibacterial efficacy compared to other tested compounds .

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This was supported by molecular docking studies that demonstrated favorable binding interactions with key bacterial enzymes .

Q & A

Q. How does the compound’s conformational flexibility influence its pharmacokinetic properties?

- Methodology :

- Rotatable bond analysis : Use SwissADME to predict LogP (expected ~2.5) and blood-brain barrier penetration. The thiadiazole’s rigidity reduces metabolic degradation in liver microsomes .

- In vitro assays : Measure CYP3A4/2D6 inhibition to assess drug-drug interaction risks. Fluorine’s electronegativity may reduce CYP affinity compared to methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.